1,3-Diphenylquinazoline-2,4(1H,3H)-dithione
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Overview
Description
1,3-Diphenylquinazoline-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of two phenyl groups attached to the quinazoline core, along with two sulfur atoms at positions 2 and 4. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenylquinazoline-2,4(1H,3H)-dithione typically involves the reaction of 2-aminobenzophenone with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenylquinazoline-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted derivatives of the original compound.
Scientific Research Applications
1,3-Diphenylquinazoline-2,4(1H,3H)-dithione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-Diphenylquinazoline-2,4(1H,3H)-dithione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, its potential anticancer activity may be attributed to the inhibition of certain kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Lacks the phenyl groups and sulfur atoms, resulting in different chemical and biological properties.
1,3-Diphenylquinazoline: Similar structure but without the dithione moiety, affecting its reactivity and applications.
2,4-Diphenylquinazoline: Differently substituted quinazoline with distinct properties.
Uniqueness
1,3-Diphenylquinazoline-2,4(1H,3H)-dithione is unique due to the presence of both phenyl groups and the dithione moiety, which confer specific chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research applications.
Properties
CAS No. |
39602-59-0 |
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Molecular Formula |
C20H14N2S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1,3-diphenylquinazoline-2,4-dithione |
InChI |
InChI=1S/C20H14N2S2/c23-19-17-13-7-8-14-18(17)21(15-9-3-1-4-10-15)20(24)22(19)16-11-5-2-6-12-16/h1-14H |
InChI Key |
IPJVOQLMQPRQBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=S)N(C2=S)C4=CC=CC=C4 |
Origin of Product |
United States |
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